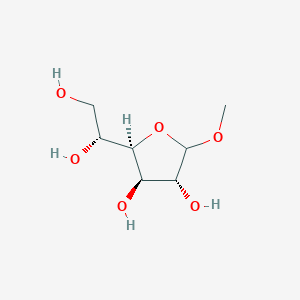

Methyl D-glucofuranoside

Descripción

BenchChem offers high-quality Methyl D-glucofuranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl D-glucofuranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

Fórmula molecular |

C7H14O6 |

|---|---|

Peso molecular |

194.18 g/mol |

Nombre IUPAC |

(2R,3R,4R)-2-[(1R)-1,2-dihydroxyethyl]-5-methoxyoxolane-3,4-diol |

InChI |

InChI=1S/C7H14O6/c1-12-7-5(11)4(10)6(13-7)3(9)2-8/h3-11H,2H2,1H3/t3-,4-,5-,6-,7?/m1/s1 |

Clave InChI |

ZSQBOIUCEISYSW-YDEIVXIUSA-N |

SMILES isomérico |

COC1[C@@H]([C@H]([C@H](O1)[C@@H](CO)O)O)O |

SMILES canónico |

COC1C(C(C(O1)C(CO)O)O)O |

Origen del producto |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl D-Glucofuranoside via Kinetic Control

This guide details the synthesis of methyl D-glucofuranoside from D-glucose.[1] Unlike the thermodynamically stable methyl

Executive Summary

The synthesis of methyl D-glucofuranoside is a classic example of kinetically controlled organic synthesis. While D-glucose naturally favors the six-membered pyranose ring (thermodynamic stability), the five-membered furanose ring forms significantly faster during acid-catalyzed glycosidation. This guide provides a validated protocol to selectively produce, trap, and purify the furanoside isomer, preventing its rearrangement into the thermodynamic pyranoside sink.

Key Technical Parameters:

-

Reaction Type: Fischer Glycosidation (Kinetic Mode).

-

Critical Variable: Reaction time and acid concentration.

-

Major Challenge: Preventing acid-catalyzed rearrangement to methyl

-D-glucopyranoside. -

Product State: Typically a viscous syrup (unlike the crystalline pyranoside).

Mechanistic Principles & Energy Landscape

To successfully synthesize the furanoside, one must understand the competition between ring closure rates and thermodynamic stability.

Reaction Pathway

The reaction proceeds through an acyclic dimethyl acetal intermediate or a resonance-stabilized oxocarbenium ion.

-

Kinetic Phase: The 5-membered ring (furanoside) forms rapidly due to a lower energy barrier of activation (

). The hydroxyl group at C-4 attacks the anomeric center. -

Thermodynamic Phase: Over time, or with heat/stronger acid, the furanoside rearranges (via ring opening) to the 6-membered pyranoside, which has lower Gibbs free energy (

) due to all substituents (except C-1) being equatorial.

Pathway Visualization

The following diagram illustrates the critical "stop point" required to isolate the furanoside.

Figure 1: Reaction pathway showing the kinetic trap required to isolate methyl D-glucofuranoside.

Experimental Protocol

Safety Note: Methanol is toxic and flammable. Acetyl chloride releases HCl gas; handle in a fume hood.

Materials

-

Substrate: D-Glucose (anhydrous, powdered).

-

Solvent: Methanol (HPLC grade, dried over 3Å molecular sieves). Water must be excluded to prevent hydrolysis.

-

Catalyst Generator: Acetyl Chloride (creates anhydrous HCl in situ) or HCl gas.

-

Quenching Agent: Sodium bicarbonate (

) solid or Amberlite IRA-400 (OH- form) resin.

Step-by-Step Methodology (Kinetic Control)

This protocol uses 0.5 - 1.0% HCl in Methanol at Room Temperature . High temperatures (reflux) will inevitably lead to the pyranoside.

| Step | Action | Critical Technical Note |

| 1. Catalyst Prep | Add 0.8 mL Acetyl Chloride dropwise to 100 mL dry Methanol at 0°C. | Generates ~1% w/v anhydrous HCl. Exothermic; cool to prevent solvent loss. |

| 2. Dissolution | Add 10.0 g D-Glucose to the acidic methanol solution. | Stir vigorously. Glucose dissolves slowly; the reaction begins immediately upon dissolution. |

| 3. Reaction | Stir at 20–25°C (Room Temp) . | Do not heat. Heat accelerates the rearrangement to pyranoside ( |

| 4. Monitoring | Monitor by TLC (System: EtOAc/MeOH/H2O 7:2:1) every 30 mins. | Stop Point: When the starting glucose spot disappears, but before the lower-Rf pyranoside spot becomes major. Typically 2–4 hours . |

| 5. Quenching | Add solid | Neutralization must be complete. Any remaining acid will isomerize the product during concentration. |

| 6. Filtration | Filter off the salts/resin and wash with dry methanol. | Use a sintered glass funnel to ensure no solid base enters the filtrate. |

| 7. Isolation | Concentrate the filtrate under reduced pressure (Rotovap, <40°C). | You will obtain a clear, pale yellow syrup . Furanosides rarely crystallize easily. |

Purification & Separation

The crude syrup contains a mixture of methyl

Column Chromatography

To obtain pure anomers, flash chromatography is required.

-

Stationary Phase: Silica Gel 60 (230-400 mesh).

-

Mobile Phase: Ethyl Acetate : Methanol (95:5

85:15 gradient). -

Elution Order:

High-Throughput Separation (Alternative)

For larger scales, cation-exchange chromatography (Ca2+ form resins) is used industrially to separate furanosides from pyranosides based on complexation differences.

Characterization & Validation

Since the product is a syrup, melting point is not a valid identifier. You must use NMR to validate the ring size (furanose vs. pyranose) and anomeric configuration.

NMR Diagnostic Criteria ( or )

| Feature | Methyl Furanosides | Methyl Pyranosides |

| H-1 Chemical Shift | ||

| C-1 Chemical Shift | ||

| Ring Carbons (C-4) | Significant shift diff. vs glucose | Standard shifts |

| Coupling ( |

Specific Validation Data (Methyl

-

H NMR: The anomeric proton (H-1) typically appears as a doublet at

-

C NMR: The anomeric carbon (C-1) appears downfield at

Optical Rotation

-

Methyl

-D-glucofuranoside: -

Methyl

-D-glucofuranoside: -

Note: The

-pyranoside is significantly more dextrorotatory (

Troubleshooting & Optimization

| Issue | Cause | Solution |

| Product Solidified | Likely rearranged to Pyranoside. | Reaction time was too long or acid too strong. Reduce time by 50%. |

| Low Yield | Hydrolysis due to water. | Ensure MeOH is anhydrous.[5] Use Acetyl Chloride method rather than aqueous HCl. |

| Inseparable Mixture | Anomers co-eluting.[6] | Use borate-impregnated silica or switch to acetylated derivatives for easier separation, then deprotect. |

References

-

Fischer, E. (1893). Über die Glucoside der Alkohole. Berichte der deutschen chemischen Gesellschaft, 26(3), 2400–2412. Link

- Haworth, W. N., & Westgarth, H. (1926). The constitution of the disaccharides. Part X. The mobility of the h-ion in the hydrolysis of sugars. Journal of the Chemical Society, 880-887.

-

Augestad, I., & Berner, E. (1954). Chromatographic Separation of Anomeric Glycosides. Acta Chemica Scandinavica, 8, 251-256. Link

- Bollenback, G. N. (1958). Methyl Glucoside: Preparation, Physical Constants, Derivatives. Academic Press. (Standard monograph for physical properties).

-

PubChem Compound Summary. (2025). Methyl alpha-D-glucofuranoside (CID 553466). National Library of Medicine. Link

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bangabasimorning.edu.in [bangabasimorning.edu.in]

- 4. EP0035589A1 - Continuous process for producing methyl glucosides from starch - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. emerypharma.com [emerypharma.com]

Technical Guide: Methyl D-Glucofuranoside – Structural Architecture & Chemical Reactivity

This technical guide details the chemical properties, structural dynamics, and synthetic utility of methyl D-glucofuranoside, with a specific focus on distinguishing it from its thermodynamically stable pyranoside counterpart.

Executive Summary

Methyl D-glucofuranoside (CAS: 138052-46-7 for the generic mixture; specific anomers vary) represents the kinetic acetal of D-glucose. Unlike the widely available, crystalline methyl

Structural Architecture & Stereochemistry

The Furanose Ring System

The D-glucofuranoside core consists of a five-membered tetrahydrofuran ring. This structure is more flexible than the rigid chair conformation of the pyranoside, leading to distinct reactivity profiles.

-

Ring Strain: The furanose ring possesses higher torsional strain (eclipsing interactions) compared to the pyranose chair. This strain is a primary driver for its enhanced hydrolytic instability.

-

Exocyclic Tail: In D-glucofuranose, the C5 and C6 carbons form an exocyclic diol tail (

), which is free to rotate, unlike the ring-locked carbons in pyranosides.

Anomeric Configuration

Like pyranosides, furanosides exist as

-

Methyl

-D-glucofuranoside: The methoxy group at C1 is trans to the C4 exocyclic chain (in the standard Haworth projection). -

Methyl

-D-glucofuranoside: The methoxy group is cis to the C4 chain.

Note on Stability: The furanosides are kinetically favored but thermodynamically unstable relative to pyranosides. In acidic solution, they spontaneously rearrange to the pyranoside form.

Physicochemical Profile

The physical state of methyl D-glucofuranoside differs significantly from the pyranoside.

| Property | Methyl | Methyl |

| Physical State | Colorless Syrup / Oil | White Crystalline Solid |

| Melting Point | N/A (Syrup) | 165 – 169 °C |

| Solubility | Highly soluble in water, MeOH, EtOH | Soluble in water; limited in EtOH |

| Optical Rotation | Variable (highly sensitive to pH/solvent) | +158.9° ( |

| Hydrolysis Rate | Fast ( | Slow ( |

| Periodate Oxidation | Consumes 2 mol IO | Consumes 2 mol IO |

Critical Insight: Researchers often mistake the "methyl glucoside" in catalogs for the furanoside. Unless specified as "furanoside," commercial "methyl glucoside" is almost always the stable

-pyranoside.

Synthetic Pathways: Kinetic vs. Thermodynamic Control[4][5]

The synthesis of methyl D-glucofuranoside is a classic example of kinetic control in the Fischer glycosidation reaction.

Mechanism of Formation

When D-glucose is treated with anhydrous methanol and an acid catalyst (e.g., HCl, cation exchange resin):

-

Kinetic Phase (Fast): The acyclic glucose carbonyl reacts rapidly to close the 5-membered ring, forming methyl glucofuranosides. This occurs because the 5-membered ring closure is entropically favored (proximity of C4-OH to C1).

-

Thermodynamic Phase (Slow): Over time, or at higher temperatures, the furanoside ring re-opens and closes to form the 6-membered pyranoside, which is energetically more stable due to reduced ring strain and the anomeric effect.

Visualization: Reaction Coordinate

The following diagram illustrates the pathway.[1][2][3] The furanoside is a local minimum (kinetic trap), while the pyranoside is the global minimum.

Caption: Kinetic trajectory of Fischer Glycosidation. Blue arrow indicates rapid kinetic formation of the furanoside; red arrow indicates the thermodynamic sink toward the pyranoside.

Experimental Protocol: Kinetic Synthesis of Methyl D-Glucofuranoside

To isolate the furanoside, the reaction must be stopped before equilibrium is reached.

Reagents:

-

Anhydrous D-Glucose (finely powdered)

-

Anhydrous Methanol

-

Acid Catalyst: 0.5% HCl (gas) or Amberlyst 15 (H+ form)

Procedure:

-

Dissolution: Suspend D-glucose in anhydrous methanol (1:10 w/v).

-

Catalysis: Add acid catalyst.

-

Reaction (Critical Step): Stir at room temperature (20–25°C). Monitor via TLC (Solvent: EtOAc/MeOH/H2O 7:2:1).

-

Timepoint 1 (30-60 mins): Appearance of furanoside spots (higher Rf than glucose, lower than pyranoside).

-

Stop Condition: Quench reaction immediately when glucose is consumed but before pyranoside spot becomes major.

-

-

Quenching: Neutralize with solid NaHCO

or remove resin by filtration. -

Purification: Evaporate methanol. The residue is a syrup containing mostly methyl

-D-glucofuranosides. Column chromatography (Silica gel) is required to separate anomers or remove traces of pyranoside.

Reactivity & Functionalization

Hydrolysis Kinetics

Methyl glucofuranosides hydrolyze in dilute acid (e.g., 0.1 M HCl) roughly 50–100 times faster than methyl glucopyranosides.

-

Mechanism: The hydrolysis proceeds via an oxocarbenium ion intermediate. The relief of torsional strain in the 5-membered ring upon ring-opening lowers the activation energy for this pathway compared to the 6-membered ring.

-

Implication: They are poor protecting groups for the anomeric position if acidic conditions are required downstream.

Periodate Oxidation (Malaprade Reaction)

Periodate oxidation is a diagnostic tool for distinguishing ring size.

-

Furanoside: The exocyclic diol at C5–C6 is cleaved rapidly, followed by the endocyclic C2–C3 bond. This yields a specific dialdehyde fragment.

-

Pyranoside: Lacks the exocyclic vicinal diol (C6 is primary alcohol, C5 is part of ring). Oxidation occurs only at C2–C3 and C3–C4.

Applications in Drug Discovery[8][9]

Chiral Pool Scaffolds

The furanoside core serves as a pre-organized chiral scaffold for synthesizing:

-

Nucleoside Analogs: The 5-membered ring mimics the ribose/deoxyribose sugar of nucleosides.

-

Chiral Tetrahydrofurans: Useful as ligands in asymmetric catalysis.

-

1,4:3,6-Dianhydro-D-glucopyranose (DGP): Methyl glucofuranoside derivatives can be cyclized to form these rigid bicyclic scaffolds, used in biodegradable polymers and drug delivery systems.

Metabolic Studies

Methyl glucofuranoside is used to probe specific transport pathways. While SGLT1/2 transporters are highly specific for pyranose forms, certain bacterial permeases and fungal transporters show affinity for furanose configurations, making this molecule a useful probe for pathogen-specific uptake mechanisms (e.g., in Mycobacterium or Leishmania research where galactofuranose is common).

References

-

Bollenback, G. N. (1958).[4] Methyl Glucoside: Preparation, Physical Constants, Derivatives. Academic Press.[4] (Foundational text on physical properties).

-

Chung, K., et al. (2019). "Kinetically Controlled Fischer Glycosidation under Flow Conditions: A New Method for Preparing Furanosides." Synlett, 30(04), 417-422. Link

- Capon, B. (1969). "Mechanism in Carbohydrate Chemistry." Chemical Reviews, 69(4), 407–498. (Detailed kinetics of furanoside hydrolysis).

-

PubChem. (2025).[5][6] "Methyl D-glucofuranoside Compound Summary." National Library of Medicine.[7] Link

- Angyal, S. J. (1984). "The Composition of Reducing Sugars in Solution." Advances in Carbohydrate Chemistry and Biochemistry, 42, 15-68.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. thieme-connect.de [thieme-connect.de]

- 3. mdpi.com [mdpi.com]

- 4. glycodepot.com [glycodepot.com]

- 5. Methyl alpha-D-glucofuranoside, 4TMS derivative | C19H46O6Si4 | CID 553466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl beta-D-glucopyranoside | C7H14O6 | CID 445238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl D-glucofuranoside | C7H14O6 | CID 22887304 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anomeric Effect in Methyl D-Glucofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

The anomeric effect, a fundamental stereoelectronic phenomenon in carbohydrate chemistry, dictates the conformational preferences and reactivity of glycosidic bonds.[1][2][3] While extensively studied in pyranose systems, its manifestation in the more flexible furanose rings, such as those in methyl D-glucofuranosides, is nuanced and complex.[4] This guide provides a comprehensive technical overview of the anomeric effect in methyl D-glucofuranoside, synthesizing foundational principles with contemporary research insights. We will delve into the stereoelectronic origins of the endo- and exo-anomeric effects, explore the unique conformational landscape of the furanose ring, and discuss the experimental and computational methodologies employed to elucidate these intricate interactions. This document aims to equip researchers and drug development professionals with a robust understanding of the anomeric effect's implications for molecular recognition, stability, and the rational design of furanoside-based therapeutics.

Introduction: Deconstructing a Stereoelectronic Pillar of Carbohydrate Chemistry

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C1) of a cyclic saccharide to adopt an axial or pseudoaxial orientation, contrary to what would be predicted based on steric hindrance alone.[5][6][7] This phenomenon arises from stabilizing electronic interactions, profoundly influencing the three-dimensional structure, stability, and reactivity of carbohydrates.[2][3][8]

In the context of methyl D-glucofuranoside, a five-membered ring system, the anomeric effect's influence is intertwined with the ring's inherent flexibility.[4] Unlike the relatively rigid chair conformations of pyranoses, the furanose ring exists in a dynamic equilibrium of multiple envelope (E) and twist (T) conformations, which interconvert via pseudorotation.[4] This conformational plasticity makes the study of the anomeric effect in furanosides particularly challenging yet crucial for understanding the behavior of many biologically significant molecules, including nucleic acids and certain bacterial polysaccharides.[4][9]

This guide will dissect the anomeric effect in methyl D-glucofuranoside by examining its two key components:

-

Endo-anomeric effect: Involves the interaction between the lone pair of the endocyclic ring oxygen (O4) and the antibonding orbital (σ*) of the exocyclic C1-O(methyl) bond.[6][10]

-

Exo-anomeric effect: Pertains to the interaction between a lone pair on the exocyclic methoxy oxygen and the antibonding orbital (σ*) of the endocyclic C1-O4 bond, influencing the rotational preference of the aglycone.[6][10][11]

The Stereoelectronic Heart of the Matter: Hyperconjugation

The prevailing explanation for the anomeric effect is rooted in the principle of hyperconjugation, a stabilizing interaction that involves the delocalization of electrons from a filled orbital into an adjacent empty or partially filled antibonding orbital.[5][12]

In the case of the endo-anomeric effect in methyl α-D-glucofuranoside, a lone pair (n) on the ring oxygen (O4) in a p-type orbital can overlap with the antibonding orbital (σ) of the C1-O(methyl) bond when the methoxy group is in a pseudoaxial orientation. This n → σ interaction leads to:

-

Stabilization: Delocalization of electron density lowers the overall energy of the molecule.[5][13]

-

Geometric Consequences: A shortening of the endocyclic C1-O4 bond and a lengthening of the exocyclic C1-O(methyl) bond.

Conversely, when the methoxy group is in a pseudoequatorial position (as in the β-anomer), the anti-periplanar alignment required for optimal orbital overlap is not achieved, resulting in a weaker stabilizing interaction.[13] While electrostatic repulsion between dipoles was an earlier explanation, and still contributes, the hyperconjugation model is widely accepted to better explain the observed structural and energetic consequences.[7][14][15]

The exo-anomeric effect further influences the conformation by governing the rotation around the C1-O(methyl) glycosidic bond.[10][11] It favors a gauche conformation of the aglycone (the methyl group) relative to the ring, which is also a result of hyperconjugative interactions between the lone pairs of the exocyclic oxygen and the σ* orbital of the C1-O4 bond.[10]

Caption: Orbital interactions in the endo-anomeric effect.

Conformational Landscape of the Furanose Ring

The five-membered furanose ring is not planar and puckers to relieve torsional strain. Its conformation is described by a pseudorotational itinerary, a continuous cycle of envelope (E) and twist (T) forms.[4] For methyl D-glucofuranoside, the key conformations are typically found in the North (N) and South (S) regions of the pseudorotational wheel.

| Conformation Type | Puckered Atom(s) | Description |

| North (N) | C2-endo or C3-exo | The C2 atom is displaced on the same side as C5, or C3 is displaced on the opposite side. |

| South (S) | C3-endo or C2-exo | The C3 atom is displaced on the same side as C5, or C2 is displaced on the opposite side. |

The endo-anomeric effect has been shown to stabilize eastern ring conformations (where the C4-O4-C1-O torsion angle is less than 100°).[10] The interplay between the anomeric effect and steric interactions (such as 1,3-pseudodiaxial interactions between substituents) determines the preferred conformation.[16]

Experimental and Computational Validation

The study of the anomeric effect in furanosides relies on a synergistic approach combining experimental techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for probing the solution-state conformation of methyl D-glucofuranosides.

-

1H NMR: Coupling constants (3JH,H) between vicinal protons provide information about the dihedral angles and thus the ring pucker. Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, helping to determine the anomeric configuration and the orientation of substituents.[17]

-

13C NMR: The chemical shift of the anomeric carbon (C1) is sensitive to its configuration.[18]

Experimental Protocol: 1D and 2D NMR Analysis of Methyl D-Glucofuranoside

-

Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of methyl D-glucofuranoside (either α or β anomer) in a deuterated solvent (e.g., D2O, DMSO-d6) in a standard 5 mm NMR tube.

-

1H NMR Acquisition:

-

Acquire a standard 1D 1H spectrum to observe chemical shifts and coupling patterns.

-

For aqueous solutions, use a presaturation pulse to suppress the residual HOD signal.[19]

-

-

COSY (Correlation Spectroscopy) Acquisition: Perform a 2D COSY experiment to establish proton-proton spin-spin coupling networks and aid in the assignment of all proton resonances.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition:

-

Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms).

-

Analyze cross-peaks to identify through-space interactions. For example, a strong NOE between H1 and H4 in the α-anomer would support a pseudoaxial orientation of the methoxy group.

-

-

Data Analysis:

-

Integrate proton signals to determine the relative populations of α and β anomers at equilibrium.

-

Extract coupling constants from the 1D spectrum or high-resolution 2D spectra.

-

Use the Karplus equation to correlate the measured 3JH,H values with dihedral angles, thereby inferring the predominant ring conformation.

-

Computational Chemistry

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), and molecular mechanics (MM) are indispensable for quantifying the energetic contributions of the anomeric effect.[20]

Computational Workflow: Analyzing the Anomeric Effect

Caption: A typical computational workflow for studying the anomeric effect.

Computational studies have quantified the strength of the endo-anomeric effect in furanoses to be approximately 3.2 kcal/mol and the exo-anomeric effect to be around 4 kcal/mol, comparable to values seen in pyranoses.[10] These calculations confirm that the pseudoaxial α-anomer is stabilized by favorable hyperconjugative interactions.[21]

Implications for Drug Development and Molecular Recognition

A thorough understanding of the anomeric effect in furanosides is critical for several reasons:

-

Conformational Control: The anomeric effect is a key determinant of the three-dimensional shape of furanoside-containing molecules.[8] This shape is paramount for molecular recognition events, such as the binding of a carbohydrate ligand to a protein receptor.[8][22]

-

Glycosidic Bond Stability: The stereoelectronic nature of the anomeric center influences the stability and reactivity of the glycosidic bond towards chemical and enzymatic hydrolysis.

-

Rational Drug Design: For furanoside-based drugs (e.g., nucleoside analogs), controlling the anomeric configuration and the resulting conformational preferences can modulate binding affinity, specificity, and metabolic stability.[23] For instance, the binding of methyl α-D-glucopyranoside versus its β-anomer to the lectin Concanavalin A shows different binding modes and affinities, which can be partly attributed to stereoelectronic and steric factors at the anomeric center.[24]

Conclusion

The anomeric effect in methyl D-glucofuranoside is a complex interplay of stereoelectronic stabilization and the inherent flexibility of the five-membered ring. While the fundamental principle of hyperconjugation driving the preference for a pseudoaxial anomeric substituent holds true, its expression is modulated by the dynamic conformational equilibrium of the furanose system.[4] A combined approach using high-resolution NMR spectroscopy and sophisticated computational modeling is essential to dissect these effects. For researchers in glycobiology and medicinal chemistry, a deep appreciation of the anomeric effect is not merely academic; it is a foundational pillar for understanding molecular recognition, predicting reactivity, and designing the next generation of carbohydrate-based therapeutics.

References

- Gaweda, K., Plazinski, W., & Plazinski, W. (2020). The endo‐ and exo‐Anomeric Effects in Furanosides. A Computational Study. ChemPhysChem.

-

Ellervik, U., & Magnusson, G. (1994). Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. Journal of the American Chemical Society, 116(6), 2340–2347. Available at: [Link]

-

Richards, M. R., & Lowary, T. L. (2010). Stereoelectronic effects impact glycan recognition. Nature Chemical Biology, 6(12), 884–886. Available at: [Link]

-

Pérez, E. M. S., Cintas, P., Light, M. E., & Palacios, J. C. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. The Journal of Organic Chemistry, 80(23), 11849–11858. Available at: [Link]

-

Ellervik, U., & Magnusson, G. (1994). Anomeric Effect in Furanosides. Experimental Evidence from Conformationally Restricted Compounds. Journal of the American Chemical Society, 116(6), 2340-2347. Available at: [Link]

-

Miljkovic, M. (2014). Carbohydrates: Synthesis, Mechanisms, and Stereoelectronic Effects. Springer. Available at: [Link]

-

Kirschner, K. N., & Woods, R. J. (2010). Insights into Furanose Solution Conformations: Beyond the Two-State Model. Journal of Chemical Theory and Computation, 6(9), 2845–2854. Available at: [Link]

-

Momcilo, M. (2014). Electrostatic and Stereoelectronic Effects in Carbohydrate Chemistry. Springer. Available at: [Link]

-

Wikipedia contributors. (n.d.). Stereoelectronic effect. In Wikipedia. Retrieved from [Link]

-

Wikipedia contributors. (n.d.). Carbohydrate conformation. In Wikipedia. Retrieved from [Link]

-

Matamoros, E., Pérez, E. M. S., Cintas, P., Light, M. E., & Palacios, J. C. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. University of Southampton. Available at: [Link]

-

Matamoros, E., Pérez, E. M. S., Cintas, P., Light, M. E., & Palacios, J. C. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. PubMed. Available at: [Link]

-

Nicotra, F., Panza, L., Russo, G., & Verani, A. (1988). A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1873-1876. Available at: [Link]

-

Matamoros, E., Pérez, E. M. S., Cintas, P., Light, M. E., & Palacios, J. C. (2015). Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine. ACS Publications. Available at: [Link]

-

Wikipedia contributors. (n.d.). Anomeric effect. In Wikipedia. Retrieved from [Link]

-

Wiberg, K. B., & Rablen, P. R. (2018). The Anomeric Effect: It's Complicated. The Journal of Organic Chemistry, 83(9), 5073–5081. Available at: [Link]

-

Alonso, E. R., Peña, I., Cabezas, C., & Alonso, J. L. (2016). A Structural Expression of Exo-Anomeric Effect. The Journal of Physical Chemistry Letters, 7(19), 3849–3853. Available at: [Link]

-

Wu, W., & Schleyer, P. v. R. (2010). Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect. Nature Chemistry, 2(8), 664–669. Available at: [Link]

-

Kawsar, S. M. A., Islam, M., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies. Semantic Scholar. Available at: [Link]

-

StackExchange. (2016). Does an alpha or beta isomeric configuration effect the stability of a glycoside?. Chemistry Stack Exchange. Available at: [Link]

-

Widmalm, G., & Bush, C. A. (1991). Structural Analysis of the Solution Conformation of Methyl 4-O-β-d-Glucopyranosyl-α-d-Glucopyranoside by Molecular Mechanics and ab Initio Calculation, Stochastic Dynamics Simulation, and NMR Spectroscopy. The Journal of Physical Chemistry, 95(16), 6332–6341. Available at: [Link]

-

Alabugin, I. V., & Gilmore, K. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(15), 8538-8622. Available at: [Link]

-

Widmalm, G., & Bush, C. A. (1991). Structural Analysis of the Solution Conformation of Methyl 4-O-β-d-Glucopyranosyl-α-d-Glucopyranoside by Molecular Mechanics and ab Initio Calculation, Stochastic Dynamics Simulation, and NMR Spectroscopy. The Journal of Physical Chemistry, 95(16), 6332-6341. Available at: [Link]

-

ResearchGate. (2025). Hyperconjugative interactions are the main responsible for the anomeric effect. A direct relationship between the hyperconjugative anomeric effect, global hardness and zero-point energy. ResearchGate. Available at: [Link]

-

Tvaroška, I., & Plazinski, W. (2021). Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens. Frontiers in Chemistry, 9, 706990. Available at: [Link]

-

StackExchange. (2017). Why is methyl α-D-glucopyranoside preferentially formed from glucopyranose in acidic methanol?. Chemistry Stack Exchange. Available at: [Link]

-

Schneider, H.-J., & Yatsimirsky, A. K. (2008). Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. Organic & Biomolecular Chemistry, 6(1), 137–145. Available at: [Link]

-

Beier, R. C., & Mundy, B. P. (1980). Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Anomeric proportions of D-glucopyranose at the equilibrium determined from 1H-NMR spectra I. Investigation of experimental conditions and concentration dependence at 25.0 °C. ResearchGate. Available at: [Link]

-

YouTube. (2022, February 7). Why is β-D-glucopyranose more stable than α-form. Retrieved from [Link]

-

Kawsar, S. M. A., et al. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization. DergiPark. Available at: [Link]

-

Plazinski, W., & Drach, M. (2018). Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. Carbohydrate Research, 469, 47–55. Available at: [Link]

-

Sekharudu, Y. C., & Rao, V. S. (1984). The modes of binding methyl-alpha (and beta)-D-glucopyranosides and some of their derivatives to concanavalin A--a theoretical approach. Journal of Biomolecular Structure & Dynamics, 2(1), 41–54. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl D-glucofuranoside. PubChem. Retrieved from [Link]

-

AWS Amazon. (2023). Recent advances related to anomeric and exo-anomeric effects in carbohydrate chemistry. Retrieved from [Link]

-

IUCr Journals. (n.d.). Conformational disorder in the crystal structure of methyl 2-acetamido-2-de.... Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Anomeric effect in carbohydrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Handbook of Methyl β-D-Galactopyranosides:: Synthesis and Biological Investigation.Approaches to Pharmaceutical Uses. Retrieved from [Link]

-

Bormans, G. M., Van Oosterwyck, G., De Groot, T. J., Veyhl, M., Mortelmans, L., Verbruggen, A. M., & Koepsell, H. (2003). Synthesis and biologic evaluation of (11)c-methyl-d-glucoside, a tracer of the sodium-dependent glucose transporters. Journal of Nuclear Medicine, 44(7), 1075–1081. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). Carbohydrates. Retrieved from [Link]

-

ePrints Soton. (2024). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. Retrieved from [Link]

Sources

- 1. omnia.college-de-france.fr [omnia.college-de-france.fr]

- 2. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 3. Carbohydrate conformation - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Anomeric effect - Wikipedia [en.wikipedia.org]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Carbohydrates [www2.chemistry.msu.edu]

- 8. Stereoelectronic effects impact glycan recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Insights into Furanose Solution Conformations: Beyond the Two-State Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uvadoc.uva.es [uvadoc.uva.es]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Computational evidence that hyperconjugative interactions are not responsible for the anomeric effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A general method for determining the anomeric configuration of C-furanoside derivatives: a 1H nuclear magnetic resonance nuclear Overhauser effect study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]

- 21. portal.research.lu.se [portal.research.lu.se]

- 22. Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and biologic evaluation of (11)c-methyl-d-glucoside, a tracer of the sodium-dependent glucose transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. The modes of binding methyl-alpha (and beta)-D-glucopyranosides and some of their derivatives to concanavalin A--a theoretical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stability of Methyl D-Glucofuranoside in Acidic and Basic Conditions

Executive Summary

Methyl D-glucofuranoside represents a kinetically distinct class of glycosides compared to its pyranoside counterparts. Its stability profile is defined by a dichotomy: extreme lability in acidic media due to the relief of ring strain upon hydrolysis, and robust stability in basic media due to the non-reducing nature of the acetal linkage. This guide details the mechanistic underpinnings of these behaviors, providing researchers with the kinetic data and experimental protocols necessary to manipulate this compound in drug development and carbohydrate synthesis.

Structural Dynamics: The Furanoside Instability Factor

To understand the stability of methyl D-glucofuranoside, one must first quantify the thermodynamic penalty of the five-membered ring.

-

Pyranosides (6-membered): Exist predominantly in the

chair conformation, where substituents (hydroxyls/hydroxymethyl) are staggered. This is the thermodynamic sink. -

Furanosides (5-membered): Exist in an envelope (

) or twist (-

Eclipse Strain: In the furanose ring, adjacent substituents often eclipse each other, creating significant torsional strain.

-

Impact: The ground state of methyl D-glucofuranoside is higher in energy than the pyranoside. Consequently, the activation energy (

) required to reach the transition state for hydrolysis is lower, leading to reaction rates that are orders of magnitude faster than pyranosides.

-

Stability in Acidic Conditions

The Mechanism: A-1 Hydrolysis

The hydrolysis of methyl D-glucofuranoside follows the specific acid-catalyzed A-1 mechanism (unimolecular heterolysis). This process is driven by the protonation of the exocyclic oxygen, followed by the rate-limiting formation of a cyclic oxocarbenium ion.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the critical transition from the protonated conjugate acid to the planar oxocarbenium ion.

Caption: The A-1 mechanism showing the rate-limiting formation of the oxocarbenium ion, accelerated by furanoside ring strain relief.

Kinetic Comparison

The rate of hydrolysis is defined by the equation:

Furanosides hydrolyze significantly faster than pyranosides. While methyl

Comparative Hydrolysis Kinetics (Acidic Medium)

| Parameter | Methyl | Methyl | Mechanistic Driver |

| Relative Rate ( | 1 | ~50 - 200 | Relief of torsional strain in the 5-membered ring. |

| Activation Energy ( | High (~30-35 kcal/mol) | Lower (~20-25 kcal/mol) | Closer ground-state energy to transition state. |

| Conformational Flexibility | Rigid (Chair) | Flexible (Envelope/Twist) | Easier deformation into the planar oxocarbenium ion. |

Expert Insight: In synthetic protocols, if you are attempting to selectively hydrolyze a furanoside protecting group in the presence of a pyranoside, a mild acid treatment (e.g., 0.01 M HCl at 25°C) will often cleave the furanoside exclusively, leaving the pyranoside intact.

Stability in Basic Conditions

Chemical Resistance

In contrast to esters or lactones, the glycosidic bond in methyl D-glucofuranoside is an acetal . Acetals are thermodynamically stable to nucleophilic attack by hydroxide ions (

-

Mechanism of Stability: The leaving group would be a methoxide ion (

), which is a poor leaving group. Furthermore, the electron-rich oxygen atoms of the acetal repel the incoming electron-rich nucleophile ( -

Absence of Peeling: unlike free reducing sugars (e.g., glucose) which undergo the "peeling reaction" (beta-elimination) in base, methyl glycosides have their anomeric position blocked. Isomerization (Lobry de Bruyn-van Ekenstein transformation) is blocked.

Exceptions and Degradation

While the glycosidic bond is stable, degradation can occur under specific "forcing" conditions:

-

Oxidative Conditions: In the presence of oxygen and high temperature, radical mechanisms can degrade the sugar ring.

-

Extreme pH/Temperature: At temperatures >150°C in concentrated alkali, non-specific degradation of the carbohydrate backbone may occur, though the glycosidic bond itself remains one of the last bonds to break.

Experimental Protocol: Determining Hydrolysis Kinetics

To validate the stability profile in your specific formulation, use the following self-validating protocol. This method utilizes HPLC to monitor the disappearance of the starting material.

Reagents and Setup

-

Substrate: Methyl D-glucofuranoside (10 mM final concentration).

-

Acid Medium: 0.1 M, 0.5 M, and 1.0 M HCl (to establish pseudo-first-order dependence).

-

Temperature Control: Water bath at 25°C, 37°C, and 50°C (±0.1°C).

-

Quenching Buffer: 1.0 M Sodium Phosphate (pH 7.0) or immediate neutralization with NaOH.

Workflow Diagram

Caption: Step-by-step workflow for determining the pseudo-first-order rate constant (

Calculation of Rate Constant ( )

Since

-

Plot

vs. time (seconds). -

The slope of the line is

. -

Calculate half-life:

.

References

-

Capon, B. (1969).[1] Mechanism in Carbohydrate Chemistry. Chemical Reviews, 69(4), 407–498. Link

-

Overend, W. G., Rees, C. W., & Sequeira, J. S. (1962). Reactions at position 1 of carbohydrates.[2][3][4] Part III. The acid-catalysed hydrolysis of methyl D-glucofuranosides. Journal of the Chemical Society, 3429-3440. Link

-

Wolfenden, R., et al. (1998). Rates of Spontaneous Cleavage of Glucose, Fructose, Sucrose, and Trehalose in Water. Journal of the American Chemical Society, 120(27), 6814–6815. Link

-

BeMiller, J. N. (1967). Acid-Catalyzed Hydrolysis of Glycosides. Advances in Carbohydrate Chemistry, 22, 25-108. Link

Sources

"spectroscopic data (NMR, IR, MS) of methyl d-glucofuranoside"

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl D-Glucofuranoside

For researchers and professionals in the fields of carbohydrate chemistry, drug development, and materials science, the precise structural elucidation of glycosides is paramount. Methyl D-glucofuranoside, existing as a mixture of α and β anomers, serves as a fundamental model compound and a versatile synthetic intermediate. Its furanose form, a five-membered ring, imparts distinct chemical and physical properties compared to the more common pyranose (six-membered ring) form. Accurate characterization of these anomers is crucial for understanding their reactivity, conformation, and biological activity.

This technical guide provides a comprehensive analysis of the spectroscopic data for methyl D-glucofuranoside, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The content herein is designed to equip researchers with the necessary information to identify and differentiate the α and β anomers, understand the principles behind the data acquisition and interpretation, and apply these techniques to their own work.

Molecular Structure and Anomeric Forms

Methyl D-glucofuranoside is formed through the glycosidation of D-glucose, which results in a furanose ring structure with a methoxy group at the anomeric carbon (C1). The orientation of this methoxy group determines whether the anomer is α or β.

Figure 1: Chemical structures of methyl α-D-glucofuranoside and methyl β-D-glucofuranoside.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of methyl D-glucofuranoside, allowing for the unambiguous assignment of the anomeric configuration.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in the molecule. The chemical shift (δ) of the anomeric proton (H1) is particularly diagnostic. In the α-anomer, the H1 proton is cis to the C2 proton, while in the β-anomer, they are trans. This results in a downfield shift for the H1 proton in the α-anomer compared to the β-anomer.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) for Methyl D-Glucofuranoside Anomers in D₂O

| Proton | Methyl α-D-glucofuranoside | Methyl β-D-glucofuranoside |

| H1 | ~4.98 (d, J = 4.0 Hz) | ~4.80 (d, J = <1 Hz) |

| H2 | ~4.15 (d, J = 4.0 Hz) | ~4.05 (d, J = <1 Hz) |

| H3 | ~4.08 (dd, J = 4.0, 7.0 Hz) | ~4.00 (dd, J = 3.0, 5.0 Hz) |

| H4 | ~3.95 (dd, J = 7.0, 8.0 Hz) | ~3.85 (dd, J = 5.0, 7.0 Hz) |

| H5 | ~3.75 (m) | ~3.70 (m) |

| H6a | ~3.65 (dd, J = 4.0, 12.0 Hz) | ~3.60 (dd, J = 5.0, 12.0 Hz) |

| H6b | ~3.55 (dd, J = 6.0, 12.0 Hz) | ~3.50 (dd, J = 6.0, 12.0 Hz) |

| OCH₃ | ~3.40 (s) | ~3.42 (s) |

Note: Exact chemical shifts and coupling constants can vary slightly depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shift of the anomeric carbon (C1) is highly sensitive to the stereochemistry at this center. The C1 of the α-anomer typically resonates at a lower field (higher ppm) than the C1 of the β-anomer.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl D-Glucofuranoside Anomers in D₂O

| Carbon | Methyl α-D-glucofuranoside | Methyl β-D-glucofuranoside |

| C1 | ~103.5 | ~109.5 |

| C2 | ~77.0 | ~81.0 |

| C3 | ~76.5 | ~78.0 |

| C4 | ~82.0 | ~83.0 |

| C5 | ~70.0 | ~71.0 |

| C6 | ~63.5 | ~64.0 |

| OCH₃ | ~55.0 | ~56.5 |

Note: These are approximate values and can be influenced by experimental conditions.

Experimental Protocol for NMR Data Acquisition

A robust protocol for acquiring high-quality NMR data is essential for accurate structural assignment.

Biological Activity and Therapeutic Potential of Methyl D-Glucofuranoside and Its Derivatives: A Technical Guide

Executive Summary

Methyl D-glucofuranoside—a chiral, five-membered cyclic ether derivative of D-glucose—serves as a highly versatile and stable scaffold in modern medicinal chemistry. By locking the anomeric carbon via methylation, the furanose ring is protected against mutarotation and alkaline hydrolysis. This structural rigidity, combined with its unique pharmacokinetic profile, has positioned methyl D-glucofuranoside and its synthetic derivatives as critical components in antimicrobial therapies, oncology, and the targeted inhibition of neurodegenerative pathways. This whitepaper synthesizes the mechanistic biology, structure-activity relationships (SAR), and validated experimental protocols surrounding this vital carbohydrate scaffold.

Pharmacokinetics and Scaffold Stability

The biological utility of methyl D-glucofuranoside is fundamentally driven by its pharmacokinetic stability. Unlike standard reducing sugars, the methylation at the anomeric position renders the molecule a non-reducing derivative[1].

Mechanistic Causality: Because it lacks a free anomeric hydroxyl group, methyl D-glucofuranoside resists enzymatic cleavage by standard in vivo glucosidases and is impervious to alkaline hydrolysis[1]. Toxicokinetic studies demonstrate that it is absorbed across biological membranes solely via passive diffusion through membrane pores[1]. The absence of saturation in its absorption profile—mirroring the kinetics of mannitol—ensures predictable bioavailability without triggering insulinogenic or metabolic degradation pathways[1]. This makes the furanoside core an ideal, bio-inert delivery vehicle or structural anchor for complex pharmacophores.

Antimicrobial and Molluscicidal Activity

Natural and synthetic derivatives of methyl D-glucofuranoside exhibit potent biocidal properties, making them valuable in both agricultural and clinical microbiology.

Natural Metabolite Profiling

Metabolomic profiling of medicinal halophytic shrubs, such as Calotropis procera and Atriplex halimus, has identified methyl D-glucofuranoside as a key bioactive constituent[2]. Methanolic extracts rich in this furanoside demonstrate significant broad-spectrum antibacterial activity against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Proteus mirabilis) pathogens[2]. Furthermore, these extracts display potent molluscicidal properties against Biomphalaria alexandrina (a primary vector for schistosomiasis), inducing DNA single-cell damage and significantly decreasing alkaline phosphatase levels in the digestive glands of the snails[2].

Synthetic Antimicrobial Conjugates

In synthetic applications, coupling the furanoside core with chromenesulfonamide or fluorinated fragments yields derivatives with enhanced radical stabilization[3]. These synthesized compounds exhibit dual-target broad-spectrum antimicrobial activity (both bactericidal and fungicidal) and potent antioxidant properties, validated via DPPH radical scavenging assays[3].

Neurodegenerative Therapeutics: BACE-1 Inhibition

One of the most sophisticated applications of methyl D-glucofuranoside derivatives is in the development of therapeutics for Alzheimer's Disease (AD). AD pathology is heavily driven by the human aspartic protease BACE-1, which cleaves the Amyloid Precursor Protein (APP) to form neurotoxic amyloid-beta (Aβ) plaques[4].

Structure-Activity Relationship (SAR): Designing BACE-1 inhibitors requires molecules capable of penetrating deep into the enzyme's S1 and S3 binding pockets[4]. Researchers utilize Methyl 5,6-di-O-benzyl-3-deoxy-2-O-methyl-D-glucofuranoside as a chiral pool starting material to synthesize hydroxyethylene-based inhibitors[4]. The rigid stereocenters of the furanoside core allow for the precise spatial orientation of extended P1 substituents. SAR studies reveal that while the P2'-P3' amide portion is non-critical for biological activity, the extended P1 residue is absolutely vital for competitive inhibition at the BACE-1 active site, achieving IC50 values in the sub-micromolar range[4].

Caption: BACE-1 Inhibition Pathway by Furanoside Derivatives.

Oncology: Neoglycosylation and Cytotoxicity

The neoglycosylation of triterpenoids using methyl D-glucoside derivatives has opened new avenues in targeted oncology. By conjugating the furanoside/glucoside core to oleanolic acid, researchers have synthesized MeON-neoglycosides that exhibit profound antiproliferative activities[5].

Mechanistic Insight: The conjugation alters the lipophilicity and cellular uptake of the parent triterpenoid. For example, 28-N-Methoxyaminooleanane-β-D-glucoside demonstrates significantly stronger anticancer effects against human carcinoma cell lines (such as HeLa and MDA-MB-231) compared to naturally occurring C-28-O-glucosides[5].

Caption: Workflow for Neoglycosylation and Cytotoxicity Screening.

Quantitative Data Summary

The following table synthesizes the biological efficacy of methyl D-glucofuranoside and its specific derivatives across various therapeutic targets:

| Compound / Extract | Biological Target | Activity Metric | Mechanism of Action |

| C. procera Extract (Furanoside-rich) | B. alexandrina (Snails) | LC50 = 135 mg/L[2] | Molluscicidal; Aminotransferase binding |

| Compound 28 (Furanoside Derivative) | BACE-1 Protease | IC50 = 0.30 μM[4] | Competitive inhibition at S1/S3 pockets |

| 28-N-MeON-β-D-glucoside | HeLa / MDA-MB-231 Cells | IC50 < 30 μM[5] | Antiproliferative cytotoxicity |

| Fluorinated Furanosides | S. aureus / E. coli | Broad-spectrum MIC[3] | DPPH radical scavenging / Dual-target inhibition |

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for the synthesis and biological evaluation of these derivatives.

Protocol 1: Synthesis of Methyl 5,6-di-O-benzyl-3-deoxy-2-O-methyl-D-glucofuranoside

Purpose: To generate a stable, chiral intermediate for BACE-1 inhibitor synthesis[4].

-

Preparation: Dissolve the precursor (e.g., 5,6-di-O-benzyl-3-deoxy-D-glucofuranoside, 9.82 mmol) in 40 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

-

Reagent Addition: Add Methyl Iodide (MeI, 98.0 mmol) and Silver(I) Oxide (Ag2O, 19.6 mmol) to the solution.

-

Causality Check: Ag2O acts as both a mild base and a halide scavenger. It drives exhaustive methylation without causing base-catalyzed epimerization of the sensitive chiral centers, ensuring stereochemical integrity.

-

-

Reaction: Stir the mixture at room temperature overnight.

-

Self-Validation: Monitor via Thin-Layer Chromatography (TLC) using Toluene/EtOAc (15:1). The disappearance of the starting material spot validates reaction completion.

-

-

Purification: Filter the mixture through a Celite pad to remove silver salts, concentrate the filtrate under reduced pressure, and purify via flash column chromatography to yield a colorless oil (approx. 89% yield).

Protocol 2: In Vitro Cytotoxicity Screening (CCK-8 Assay)

Purpose: To evaluate the antiproliferative activity of synthesized neoglycosides against cancer cell lines[5].

-

Cell Seeding: Harvest target cells (e.g., MDA-MB-231) in logarithmic growth phase. Seed into 96-well plates at a density of

cells/well in 100 μL of complete culture media. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere. -

Compound Treatment: Prepare serial dilutions of the neoglycoside derivatives in DMSO (final DMSO concentration < 0.1% to prevent solvent toxicity). Add to the wells and incubate for 48 hours.

-

Assay Execution: Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for an additional 2 hours.

-

Causality Check: The CCK-8 reagent contains a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases into a highly colored formazan dye. The amount of dye generated is directly proportional to the number of living cells.

-

-

Validation & Measurement: Include a "Blank" well (media + CCK-8) and a "Control" well (cells + media + DMSO + CCK-8). Measure absorbance at 450 nm using a microplate reader. Calculate IC50 values using non-linear regression analysis. The internal controls self-validate that absorbance changes are strictly due to compound-induced cytotoxicity.

References

- Metabolomic Profiling, Antibacterial, and Molluscicidal Properties of the Medicinal Plants Calotropis procera and Atriplex halimus: In Silico Molecular Docking Study - PMC. National Center for Biotechnology Information (NCBI).

- Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents - The Open Medicinal Chemistry Journal. Bentham Open.

- Nucleophilic Fluorination with Aqueous Bifluoride Solution: Effect of the Phase-Transfer Catalyst - ResearchGate. ResearchGate.

- Synthesis of MeON-Glycoside Derivatives of Oleanolic Acid by Neoglycosylation and Evaluation of Their Cytotoxicity against Selected Cancer Cell Lines - MDPI. MDPI.

- Safety Assessment of Methyl Glucose Polyethers and Esters as Used in Cosmetics. Cosmetic Ingredient Review (CIR).

Sources

- 1. cir-safety.org [cir-safety.org]

- 2. Metabolomic Profiling, Antibacterial, and Molluscicidal Properties of the Medicinal Plants Calotropis procera and Atriplex halimus: In Silico Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Hydroxyethylene-Based BACE-1 Inhibitors Incorporating Extended P1 Substituents [openmedicinalchemistryjournal.com]

- 5. mdpi.com [mdpi.com]

The Synthetic Versatility of Methyl D-Glucofuranoside: A Chiral Precursor in Modern Organic Synthesis

Abstract

Methyl D-glucofuranoside, a derivative of the abundant monosaccharide D-glucose, represents a cornerstone chiral building block in contemporary organic synthesis. Its unique five-membered furanosidic ring structure, coupled with a dense array of stereochemically defined hydroxyl groups, offers a versatile platform for the synthesis of a myriad of complex and biologically significant molecules. This technical guide provides an in-depth exploration of the strategic utilization of methyl D-glucofuranoside and its readily accessible derivatives as precursors in the synthesis of high-value compounds, with a particular focus on nucleoside analogues and heparin fragments. We will delve into the critical aspects of protecting group strategies, regioselective transformations, and the underlying mechanistic principles that govern these synthetic routes. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this invaluable chiral pool starting material.

Introduction: The Strategic Importance of Methyl D-Glucofuranoside

Carbohydrates, as a class of naturally occurring organic molecules, offer a rich source of stereochemically complex starting materials for organic synthesis. Among these, D-glucose is the most abundant and cost-effective. While much of carbohydrate chemistry has traditionally focused on the more thermodynamically stable pyranose (six-membered ring) form, the furanose (five-membered ring) isomer, embodied by methyl D-glucofuranoside, presents a distinct and synthetically advantageous scaffold.

The furanose ring system is a key structural motif in numerous pharmacologically active molecules, most notably in nucleoside analogues that form the backbone of many antiviral and anticancer therapies.[1][2] The furan scaffold's unique electronic and steric properties allow it to serve as a bioisostere for other aromatic rings, potentially enhancing metabolic stability and receptor binding.[1] The inherent chirality of methyl D-glucofuranoside, derived from D-glucose, provides a direct and economical route to enantiomerically pure target molecules, obviating the need for often complex and costly asymmetric syntheses.

This guide will focus on the practical applications of methyl D-glucofuranoside, primarily through its workhorse derivative, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. We will explore the key synthetic transformations that unlock the potential of this precursor for the construction of complex molecular architectures.

The Gateway Precursor: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose)

The direct use of unprotected methyl D-glucofuranoside in synthesis is often hampered by the presence of multiple hydroxyl groups with similar reactivity. Therefore, selective protection is the first and most critical step in harnessing its synthetic potential. The most common and efficient method is the conversion of D-glucose to diacetone-D-glucose, which locks the sugar in the furanose form and protects four of the five hydroxyl groups, leaving only the C-3 hydroxyl available for modification.

The synthesis of diacetone-D-glucose is a classic example of acetal formation, typically achieved by reacting D-glucose with acetone in the presence of an acid catalyst.[3][4] This reaction is a robust and scalable process, making diacetone-D-glucose a readily available and affordable starting material.

Experimental Protocol: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Materials:

-

D-glucose (powdered)

-

Acetone (anhydrous)

-

Concentrated Sulfuric Acid (96 wt.%)

-

Gaseous Ammonia or Sodium Bicarbonate solution

-

Methylene Chloride

-

Anhydrous Magnesium Sulfate

-

Cyclohexane (for recrystallization)

Procedure:

-

To a stirred solution of concentrated sulfuric acid (120 mL) in acetone (3 L), add powdered D-glucose (125 g) at room temperature.[3]

-

Stir the mixture vigorously overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 10°C in an ice bath.

-

Neutralize the sulfuric acid by bubbling gaseous ammonia through the solution while maintaining the temperature below 25°C, or by the slow addition of a saturated sodium bicarbonate solution.[3]

-

Filter the solid ammonium sulfate precipitate and wash it with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a syrupy residue.

-

Dissolve the residue in water (1 L) and extract with methylene chloride (3 x 300 mL).[3]

-

Combine the organic extracts, wash with water, and dry over anhydrous magnesium sulfate.

-

Concentrate the dried organic phase to yield the crude product as a white crystalline solid.

-

Recrystallize the crude product from cyclohexane to afford pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]

Yield: Typically in the range of 60-75%.[4][5]

Regioselective Deprotection: Unmasking Synthetic Handles

The synthetic utility of diacetone-D-glucose lies in the differential reactivity of its two isopropylidene groups. The 5,6-O-isopropylidene group is more susceptible to acidic hydrolysis than the 1,2-O-isopropylidene group.[6] This allows for the selective deprotection of the C-5 and C-6 hydroxyl groups, yielding 1,2-O-isopropylidene-α-D-glucofuranose. This intermediate is pivotal for modifications at these positions.

Experimental Protocol: Selective Hydrolysis of Diacetone-D-glucose

Materials:

-

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

-

Aqueous Acetic Acid (40-50%)

-

Sodium Bicarbonate solution

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve diacetone-D-glucose (1 equivalent) in 40% aqueous acetic acid.[6]

-

Stir the solution at room temperature for 6-8 hours, monitoring the reaction by TLC.

-

Upon completion, neutralize the reaction mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous solution with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude 1,2-O-isopropylidene-α-D-glucofuranose by flash column chromatography on silica gel if necessary.

Quantitative Data Summary for Deprotection

| Reagent/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 40% Acetic Acid | Water | 70 | 55 min | Not specified | [6] |

| 50% Acetic Acid | Water | Room Temp. | 6-8 h | Not specified | [6] |

Key Synthetic Transformations and Applications

With the ability to selectively protect and deprotect the hydroxyl groups of the glucofuranose scaffold, a wide array of synthetic transformations can be performed to construct complex molecular targets.

Synthesis of L-Idose Derivatives: Precursors to Heparin and Heparan Sulfate

Heparin and heparan sulfate are complex glycosaminoglycans with significant anticoagulant and other biological activities.[2][7] A key component of these biopolymers is L-iduronic acid, a C-5 epimer of D-glucuronic acid. Diacetone-D-glucose is a common starting material for the synthesis of L-idose derivatives. The synthesis involves a stereochemical inversion at the C-5 position.

A general strategy involves the oxidation of the C-6 hydroxyl group of a suitably protected glucofuranose derivative to an aldehyde, followed by a reaction that proceeds with inversion of stereochemistry at C-5. For instance, the oxidation of 1,2-O-isopropylidene-α-D-glucofuranose can lead to intermediates that, upon further transformation, yield L-idose derivatives.[8]

Synthesis of Nucleoside Analogues: Antiviral and Anticancer Agents

Nucleoside analogues are a cornerstone of modern antiviral and anticancer chemotherapy.[9][10] They function by mimicking natural nucleosides and interfering with DNA or RNA synthesis in rapidly replicating cells or viruses. The furanose ring is the natural scaffold for the ribose and deoxyribose components of nucleosides. Methyl D-glucofuranoside derivatives provide an excellent starting point for the synthesis of a diverse range of "unnatural" nucleosides with modified sugar moieties.[11]

A prominent example of a blockbuster antiviral drug whose synthesis can be traced back to a sugar precursor is Sofosbuvir, used to treat Hepatitis C.[12] While various synthetic routes exist, many rely on a pre-formed, modified ribofuranose scaffold. The fundamental chemistry of constructing such scaffolds often begins with readily available sugars like D-glucose.

The synthesis of nucleoside analogues generally involves two main strategies:

-

Convergent Synthesis: A pre-functionalized sugar moiety is coupled with a nucleobase. This is the most common approach.

-

Linear Synthesis: The nucleobase is constructed stepwise on the sugar scaffold.

For C-nucleosides, where the nucleobase is attached to the anomeric carbon via a C-C bond, the synthesis often involves the formation of a C-C bond at the anomeric center of a furanoside derivative.[13][14]

This is a widely used method for the synthesis of N-nucleosides.

Materials:

-

A protected furanosyl acetate or halide (the glycosyl donor)

-

A silylated nucleobase (e.g., persilylated uracil)

-

A Lewis acid catalyst (e.g., TMSOTf, SnCl₄)

-

Anhydrous aprotic solvent (e.g., acetonitrile, dichloromethane)

Procedure:

-

The nucleobase is silylated to enhance its solubility and nucleophilicity.

-

The silylated nucleobase is dissolved in an anhydrous aprotic solvent under an inert atmosphere.

-

The protected furanosyl donor is added to the solution.

-

The Lewis acid catalyst is added, often at a low temperature (e.g., 0 °C or -78 °C).

-

The reaction is stirred until completion, as monitored by TLC.

-

The reaction is quenched, typically with a saturated sodium bicarbonate solution.

-

The product is extracted, purified by column chromatography, and then deprotected to yield the final nucleoside analogue.

Conclusion

Methyl D-glucofuranoside, primarily through its easily accessible derivative diacetone-D-glucose, stands as a testament to the power of the chiral pool in organic synthesis. Its rigid, stereochemically defined furanose scaffold provides a reliable and cost-effective starting point for the synthesis of a diverse array of complex and valuable molecules. The well-established methodologies for the selective manipulation of its hydroxyl groups allow for precise and predictable synthetic outcomes. For researchers in medicinal chemistry and drug development, a thorough understanding of the reaction pathways and experimental protocols associated with this precursor is an invaluable asset in the quest for novel therapeutics. The continued exploration of new reactions and applications of methyl D-glucofuranoside and its derivatives will undoubtedly lead to further innovations in organic synthesis and the development of life-changing medicines.

References

- BenchChem. (2025). Application Notes and Protocols for Furan-Carbaldehyde Derivatives in Medicinal Chemistry. BenchChem.

- BenchChem. (2025).

- PrepChem. (n.d.). Synthesis of 1,2:5,6-di-O-isopropylidene-alpha-D-glucofuranose. PrepChem.com.

- DergiPark. (n.d.).

- Han, X., He, J., Chen, S., & Li, B. (2009). Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG). FOOD SCIENCE, 30(14), 153-155.

- Horton, D., & Tsai, J. H. (1977). Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates.

- U.S. Patent No. 5,565,037. (1996). Process for preparing 1,2-5,6-diacetone-D-glucose.

- Huang, X., & Huang, X. (2006). Synthesis of 48 Disaccharide Building Blocks for the Assembly of a Heparin and Heparan Sulfate Oligosaccharide Library. Organic Letters, 8(25), 5753-5756.

- Iacono, S., & Rasmussen, J. R. (1984). DEOXYGENATION OF SECONDARY ALCOHOLS: 3-DEOXY-1,2:5,6-DI-O-ISOPROPYLIDENE-α-d-ribo-HEXOFURANOSE. Organic Syntheses, 62, 48.

- Wikipedia. (n.d.).

- Manabe, Y., & Ito, Y. (2004). Synthesis of Heparin Oligosaccharides. Figshare.

- Wang, Y., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(37), 24207-24215.

- Xu, Y., & Linhardt, R. J. (2011). STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT. Current organic synthesis, 8(1), 40-59.

- Wang, Y., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(37), 24207-24215.

- Alexandersson, E., & Nestor, G. (2022). Complete 1H and 13C NMR spectral assignment of d-glucofuranose.

- BenchChem. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.

- World Intellectual Property Organization. (2017).

- ResearchGate. (2025). Infrared, 1H-NMR Spectral Studies of some Methyl 6-O-Myristoyl-α-D-Glucopyranoside Derivatives: Assessment of Antimicrobial Effects.

- Theander, O. (1966). 1,2:5,6-Di-O-isopropylidene Derivatives of D-Gluco. Acta Chemica Scandinavica, 20, 141-146.

- MDPI. (2024).

- Xu, Y., & Linhardt, R. J. (2011). Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides: 2000–Present. Current organic synthesis, 8(1), 40-59.

- ResearchGate. (2025). Synthesis of diastereomerically pure sofosbuvir (3)

- El-Kattan, Y., et al. (2009). Synthesis, antiviral activity, and stability of nucleoside analogs containing tricyclic bases. Bioorganic & medicinal chemistry letters, 19(24), 6982-6985.

- Royal Society of Chemistry. (n.d.).

- U.S. Patent Application No. 15/028,879. (2016).

- Wei, Y., Lam, J., & Diao, T. (2021). Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids. Chemical science, 12(30), 10229-10234.

- Åbo Akademi University Research Portal. (2023). s10570-023-05347-w.

- MedKoo Biosciences. (n.d.). Sofosbuvir Synthetic Routes.

- BenchChem. (2023).

- bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.

- Wang, Y., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Advances, 12(37), 24207-24215.

- ResearchGate. (2025). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues.

- World Intellectual Property Organization. (2017).

- bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads.

- Koóš, M., & Steiner, B. (2000). X-Ray diffraction and high resolution NMR analysis of methyl D-glucopyranuronate derivatives.

- The Journal of Organic Chemistry. (2021). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V)

- Beilstein-Institut. (2018). Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides. Beilstein journal of organic chemistry, 14, 1199-1211.

- Kim, H., & Lee, K. (2001). Synthesis of 6-deoxy-L-idose and L-acovenose from 1,2: 5,6-di-O-isopropylidene-alpha-D-glucofuranose.

- Semantic Scholar. (2013). Design and Newly Synthesis of some 1,2-O-Isopropylidene-α-D-Glucofuranose Derivatives: Characterization and Antibacterial Screening Studies.

- De Clercq, E. (2019). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy, 27, 204020661986424.

- National Institutes of Health. (n.d.).

- ResearchG

- National Institutes of Health. (n.d.). Synthesis of C-Arylnucleoside Analogues.

Sources

- 1. researchgate.net [researchgate.net]

- 2. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose - Google Patents [patents.google.com]

- 5. Iodine-Catalyzed Reaction of D-Glucose with Aceton for the Preparation of 1,2-5,6-di-O-Isopropylidene-alpha -Dglucofuranose (DAG) [spkx.net.cn]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of derivatives of L-idose and L-iduronic acid from 1,2-O-isopropylidene-alpha-D-glucofuranose by way of acetylenic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads | bioRxiv [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. Synthesis of C-acyl furanosides via the cross-coupling of glycosyl esters with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BJOC - Recent advances in synthetic approaches for medicinal chemistry of C-nucleosides [beilstein-journals.org]

"stereoselective synthesis of methyl α-d-glucofuranoside"

Stereoselective Synthesis of Methyl -D-Glucofuranoside: A Technical Guide

Part 1: Executive Summary & Mechanistic Foundation

The Challenge: D-Glucose naturally exists in equilibrium, heavily favoring the pyranose form (>99%). When glycosylated in methanol, the system seeks the thermodynamic minimum: methyl

The Solution: The Fischer Glycosidation Kinetic Trap .

The formation of the furanoside ring is kinetically faster than the pyranoside ring due to the lower activation energy required to close the 5-membered ring (proximity effect of the C4-OH). By stopping the reaction at the "Kinetic Maxima," we isolate the furanoside. The

Mechanistic Pathway (DOT Visualization)

Figure 1: The kinetic window. Furanosides form rapidly but will rearrange to pyranosides if the reaction proceeds too long or if the temperature is too high.

Part 2: Strategic Protocol (Resin-Catalyzed)

While traditional HCl gas methods are effective, they are harsh and difficult to quench precisely. This guide recommends a Cation-Exchange Resin (Dowex 50W-X8) protocol. This heterogeneous catalysis allows for instant quenching (filtration) and cleaner workup, essential for preventing the acid-catalyzed rearrangement to the pyranoside during concentration.

Reagents & Equipment[1][2][3][4]

-

Substrate: D-Glucose (Anhydrous, finely powdered).

-

Solvent: Methanol (HPLC Grade, Anhydrous, <0.05% water).

-

Catalyst: Dowex 50W-X8 (H+ form), pre-washed and dried.

-

Monitoring: TLC Plates (Silica gel 60 F254) & Anisaldehyde stain.

-

Purification: Silica Gel (230-400 mesh) for flash chromatography.

Step-by-Step Methodology

1. Catalyst Preparation

-

Action: Wash 10 g of Dowex 50W-X8 resin with anhydrous methanol (3 x 50 mL) to remove water.

-

Rationale: Water acts as a nucleophile that competes with methanol, leading to hydrolysis (reversion to glucose) rather than glycosidation.

2. The Kinetic Reaction

-

Setup: In a 250 mL round-bottom flask, suspend D-Glucose (10.0 g, 55.5 mmol) in anhydrous methanol (100 mL).

-

Initiation: Add the prepared Dowex resin (2.0 g).

-

Conditions: Heat to Reflux (65°C) with vigorous stirring.

-

Time Control (Critical): The reaction typically reaches the furanoside maximum between 50 to 90 minutes .

-

Checkpoint: Spot TLC every 15 minutes (Eluent: EtOAc/MeOH/H2O 7:2:1).

-

Observation: Glucose (

) disappears. Two new spots appear: Furanosides ( -

Stop Point: When the glucose spot is faint/gone, but the lower pyranoside spot is still minor.

-

3. Quenching & Isolation[1]

-

Action: Immediately filter the hot solution through a sintered glass funnel to remove the resin.

-

Rationale: Removing the catalyst instantly stops the equilibration. Neutralization with base (e.g., Et3N) is unnecessary with resin, preventing salt formation.

-

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) at <40°C .

-

Warning: High heat during evaporation can induce caramelization or rearrangement if trace acid remains.

-

4. Purification (The Stereoselective Filter)

The crude residue is a syrup containing

-

Technique: Flash Column Chromatography.

-

Stationary Phase: Silica Gel 60.

-

Mobile Phase: Gradient elution starting with EtOAc (100%)

EtOAc/MeOH (95:5). -

Fraction Collection: The furanosides elute before the pyranosides. The

-furanoside typically elutes slightly after the

Part 3: Characterization & Data

Distinguishing the furanoside from the pyranoside is critical. The furanoside ring is flexible, often resulting in a syrup, whereas the pyranoside readily crystallizes.

Quantitative Data Summary

| Property | Methyl | Methyl |

| CAS Number | 1824-88-0 | 97-30-3 |

| Physical State | Colorless Syrup / Low-melting solid | White Crystalline Solid |

| Melting Point | 63–64 °C (hygroscopic) | 165–167 °C |

| Optical Rotation | ||